molecular formula C13H16ClN B1387008 N-Methyl-1-(2-naphthyl)ethanamine hydrochloride CAS No. 1197565-94-8

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride

Cat. No. B1387008
M. Wt: 221.72 g/mol
InChI Key: ALXRPPVLEBEFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride, also known as NM-2-HCl, is a synthetic compound used in scientific research experiments. It is a white crystalline solid with a melting point of 239°C. It is soluble in water, ethanol, and methanol, and is insoluble in ethyl acetate. NM-2-HCl is used in a variety of scientific research applications, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is used in a variety of scientific research applications. It is commonly used as an agonist of the sigma-1 receptor, which is involved in a variety of physiological processes. N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is also used to study the effects of drugs on the sigma-1 receptor. Additionally, N-Methyl-1-(2-naphthyl)ethanamine hydrochloride has been used to study the effects of drugs on the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.

Mechanism Of Action

The mechanism of action of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is not fully understood. However, it is believed that N-Methyl-1-(2-naphthyl)ethanamine hydrochloride binds to the sigma-1 receptor and acts as an agonist, which means that it activates the receptor and causes a physiological response. Additionally, N-Methyl-1-(2-naphthyl)ethanamine hydrochloride has been shown to interact with the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.

Biochemical And Physiological Effects

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to a variety of psychological effects. Additionally, N-Methyl-1-(2-naphthyl)ethanamine hydrochloride has been shown to reduce anxiety and depression-like behaviors in animal models. N-Methyl-1-(2-naphthyl)ethanamine hydrochloride has also been shown to reduce inflammation and pain in animal models.

Advantages And Limitations For Lab Experiments

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride has several advantages and limitations for lab experiments. One advantage of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is that it is relatively easy to synthesize, which makes it ideal for lab experiments. Additionally, N-Methyl-1-(2-naphthyl)ethanamine hydrochloride has been shown to have a variety of biochemical and physiological effects, which makes it ideal for studying the effects of drugs on the sigma-1 receptor and serotonin transporter. One limitation of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The future of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride research is bright. One potential future direction is to further study the mechanism of action of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride and to develop new ways to modulate the sigma-1 receptor and serotonin transporter. Additionally, N-Methyl-1-(2-naphthyl)ethanamine hydrochloride could be used in clinical trials to study the effects of drugs on the sigma-1 receptor and serotonin transporter in humans. Finally, N-Methyl-1-(2-naphthyl)ethanamine hydrochloride could be used to develop new drugs that target the sigma-1 receptor and serotonin transporter.

properties

IUPAC Name

N-methyl-1-naphthalen-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12;/h3-10,14H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXRPPVLEBEFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657969
Record name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride

CAS RN

1197565-94-8
Record name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride
Reactant of Route 5
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.